

A Comparative Analysis of the In Vitro and In Vivo Effects of Digoxin

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Compound of Interest

Compound Name: *Digin*

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Digoxin, a cardiac glycoside derived from the foxglove plant *Digitalis lanata*, has been a cornerstone in the management of heart failure and atrial fibrillation for centuries. Its therapeutic efficacy is intricately linked to its molecular interactions at the cellular level, which translate into systemic physiological effects. This guide provides a comprehensive comparison of the in vitro and in vivo effects of digoxin, supported by experimental data and detailed methodologies, to aid in research and drug development.

Mechanism of Action: From Enzyme Inhibition to Cardiac Contractility

The primary mechanism of action for digoxin, observable both in vitro and in vivo, is the inhibition of the Na⁺/K⁺-ATPase pump in myocardial cells.^[1] This enzyme is crucial for maintaining the electrochemical gradient across the cell membrane.

In Vitro Cascade:

- Na⁺/K⁺-ATPase Inhibition: Digoxin binds to the Na⁺/K⁺-ATPase pump, inhibiting its function.
^[1]
- Increased Intracellular Sodium: This inhibition leads to an accumulation of intracellular sodium (Na⁺).

- Altered Na+/Ca2+ Exchange: The increased intracellular Na+ concentration alters the function of the Na+/Ca2+ exchanger, leading to a decrease in calcium (Ca2+) efflux from the cell.
- Increased Intracellular Calcium: The net result is an increase in the intracellular Ca2+ concentration.[1]

In Vivo Consequence: The elevated intracellular Ca2+ enhances the interaction between actin and myosin filaments within the cardiac muscle cells, leading to an increased force of myocardial contraction (positive inotropy).[1] Additionally, digoxin exerts a vagomimetic effect, which slows the heart rate and conduction through the atrioventricular (AV) node.



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Caption: Digoxin's mechanism of action from in vitro inhibition to in vivo effects.

In Vitro Effects of Digoxin

The in vitro effects of digoxin are primarily observed at the cellular and enzymatic levels, providing a foundational understanding of its pharmacological activity.

Quantitative In Vitro Data for Digoxin

Parameter	Cell/Enzyme System	Concentration/Value	Reference
IC50 (Na+/K+-ATPase Inhibition)	Porcine cerebral cortex (high affinity)	7.06×10^{-7} M (in 2 mM K+)	[2]
Porcine cerebral cortex (low affinity)		1.87×10^{-5} M (in 2 mM K+)	[2]
Rat brain microsomes (high affinity)		2.5×10^{-8} M	[3]
Rat brain microsomes (low affinity)		1.3×10^{-4} M	[3]
IC50 (Cytotoxicity)	Human cancer cell lines (general)	0.1 - 0.3 μ M	
MDA-MB-231 (breast cancer)		~164 nM (inhibition of kynurenine production)	
A549 (lung cancer)		40 nM (inhibition of kynurenine production)	
Effect on Intracellular Ca ²⁺	Isolated guinea-pig ventricular myocytes	Dose-dependent increase	

Experimental Protocol: In Vitro Na+/K+-ATPase Activity Inhibition Assay

This assay quantifies the enzymatic activity of Na+/K+-ATPase by measuring the amount of inorganic phosphate (Pi) released from ATP hydrolysis.

- Preparation:

- Prepare serial dilutions of digoxin in an appropriate assay buffer (e.g., 100 mM Tris-HCl pH 7.4, 20 mM KCl, 100 mM NaCl, 5 mM MgCl₂).[4]
- Purify Na+/K+-ATPase enzyme from a source such as porcine cerebral cortex.[4]

- Reaction:

- In a 96-well plate, add 20 μ L of the digoxin dilutions. For the control, add 20 μ L of the assay buffer with the corresponding vehicle (e.g., DMSO) concentration.[4]
- Add 20 μ L of the purified Na⁺/K⁺-ATPase enzyme to each well and incubate for 10 minutes at 37°C to allow for inhibitor binding.[4]
- Initiate the enzymatic reaction by adding 20 μ L of a 10 mM ATP solution to each well.[4]
- Incubate the plate at 37°C for 30 minutes.[4]

- Detection:

- Stop the reaction by adding 100 μ L of Malachite Green reagent, which detects the released inorganic phosphate.[4]
- Measure the absorbance at 620 nm using a microplate reader.[4]

- Analysis:

- Calculate the percentage of enzyme inhibition relative to the control.
- Plot the percentage of inhibition against the logarithm of the digoxin concentration to determine the IC₅₀ value.

In Vivo Effects of Digoxin

The in vivo effects of digoxin are the clinical manifestations of its cellular actions, observed in whole organisms.

Quantitative In Vivo Data for Digoxin

Parameter	Species/Condition	Value/Effect	Reference
Therapeutic Serum Concentration	Human (general)	0.8 - 2.0 ng/mL	[5]
Human (Heart Failure)	0.5 - 0.9 ng/mL	[6]	
Human (Atrial Fibrillation)	Up to 2.0 ng/mL	[6]	
Effect on Heart Rate	Healthy Human Subjects (0.50 mg/day)	Decrease from 63 ± 10 to 53 ± 6 beats/min	
Effect on Cardiac Contractility	Healthy Human Subjects (0.50 mg/day)	Fractional shortening increased from 28 ± 6% to 33 ± 3%	
Patients with previous myocardial infarction	Increased extent and velocity of shortening in normal segments	[7]	
Arrhythmogenic Dose	Dogs	667 ± 55 nmol/kg (intravenous infusion)	
Toxic Serum Concentration	Human	> 2.0 ng/mL	[5]

Experimental Protocol: In Vivo Assessment of Cardiac Function in a Mouse Model

This protocol describes a non-invasive method to assess the effect of digoxin on cardiac function in mice using echocardiography.

- Animal Model:
 - Use an appropriate mouse strain (e.g., C57BL/6).
 - Administer digoxin via oral gavage or osmotic mini-pumps at desired doses (e.g., 2 µg/kg/day).[8] A control group should receive a vehicle.
- Echocardiography:

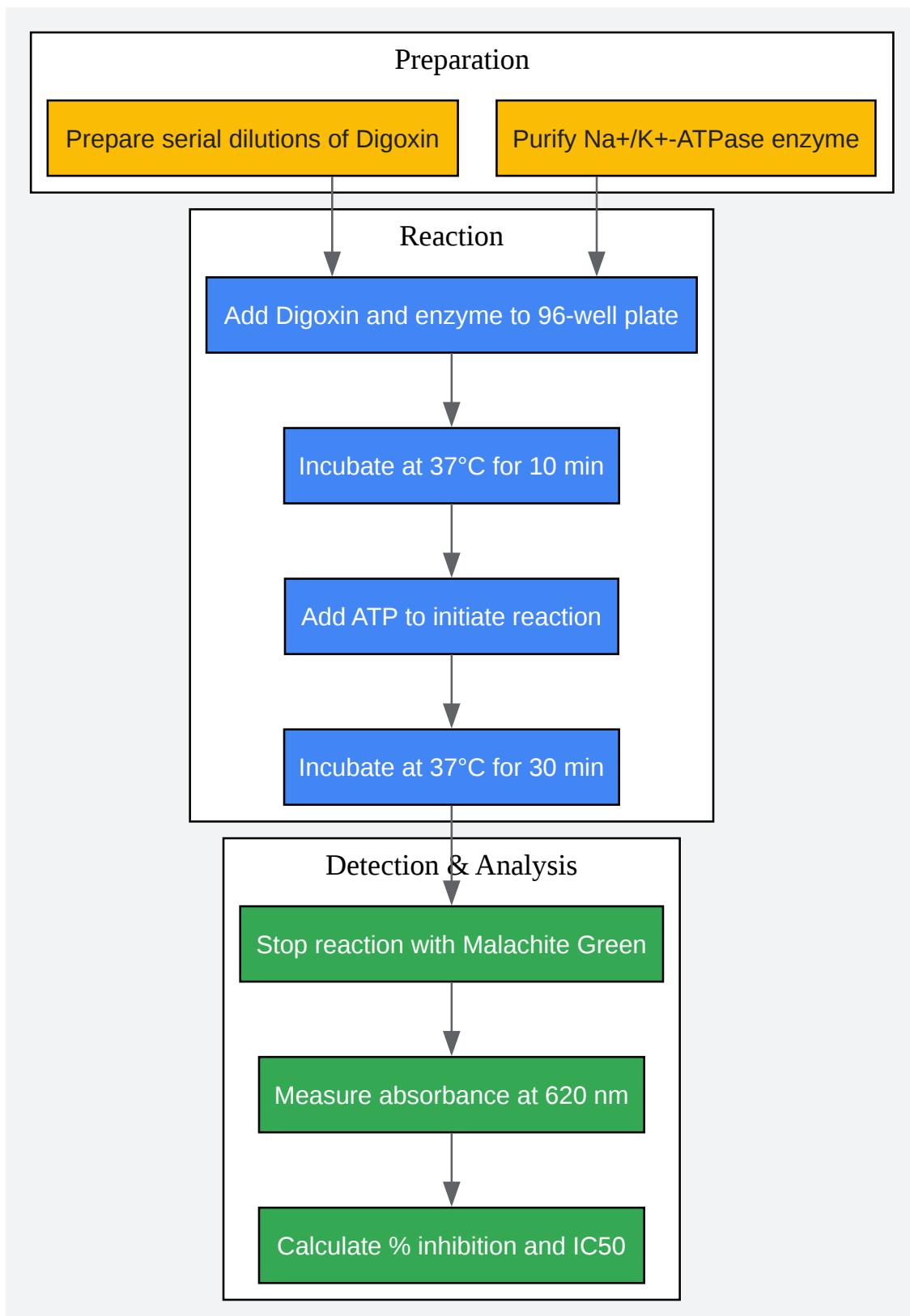
- Lightly anesthetize the mice (e.g., with isoflurane).
- Perform transthoracic echocardiography using a high-frequency ultrasound system.
- Obtain M-mode images of the left ventricle at the level of the papillary muscles.
- Measurements:
 - Measure the left ventricular internal diameter at end-diastole (LVIDd) and end-systole (LVIDs).
 - Measure heart rate.
- Analysis:
 - Calculate the left ventricular fractional shortening (FS) using the formula: $FS (\%) = [(LVIDd - LVIDs) / LVIDd] \times 100$.
 - Compare the FS and heart rate between the digoxin-treated and control groups to determine the inotropic and chronotropic effects of digoxin.

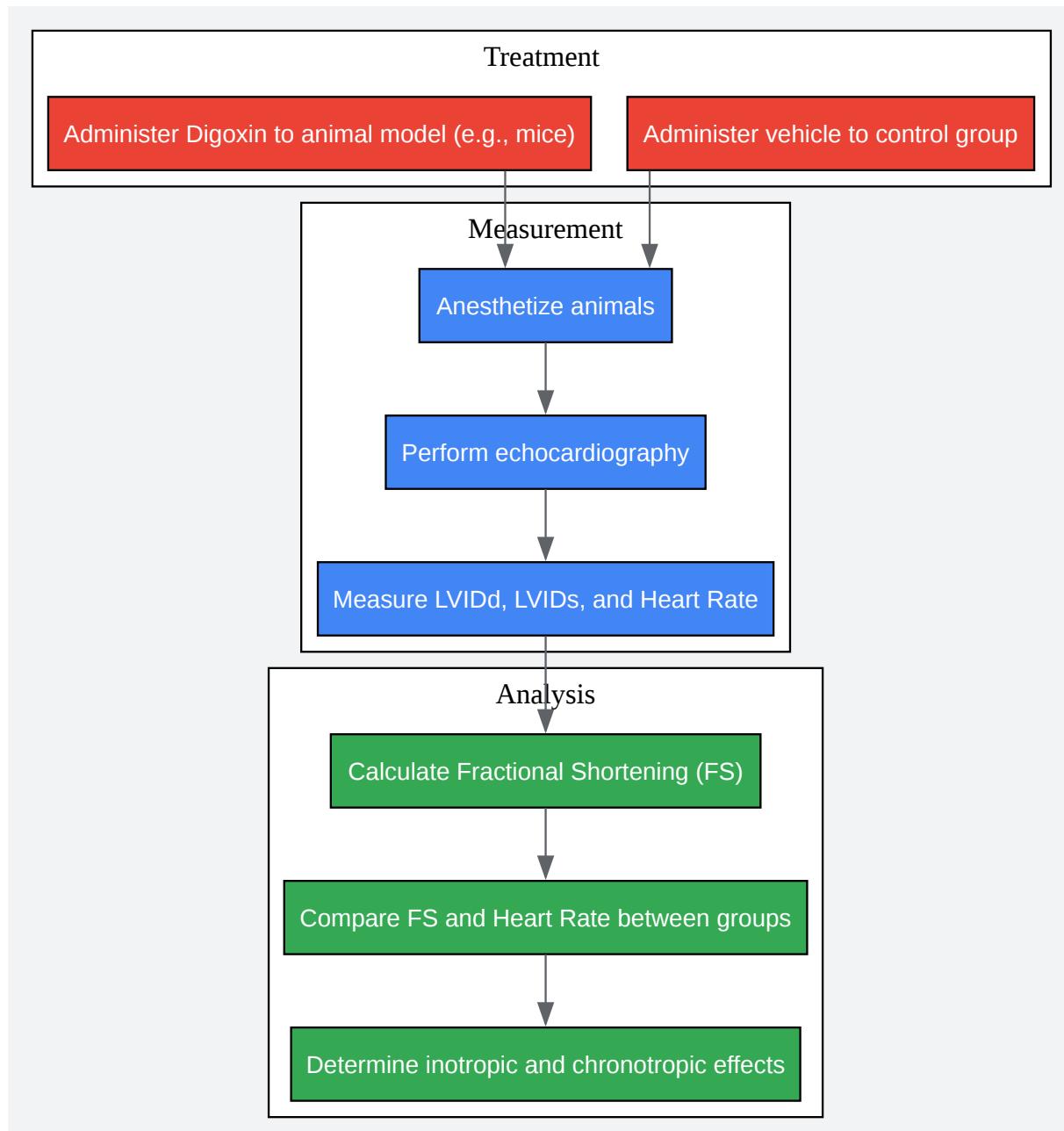
Comparison of In Vitro and In Vivo Findings

The effects of digoxin observed in vitro provide a mechanistic basis for the physiological responses seen in vivo. The concentration of digoxin required to inhibit the Na^+/K^+ -ATPase in vitro is in a similar range to the therapeutic serum concentrations observed in vivo, highlighting the direct relationship between enzyme inhibition and clinical effect. However, the in vivo environment is more complex, with factors such as drug distribution, metabolism, and neurohormonal regulation influencing the overall response.

Feature	In Vitro	In Vivo
Primary Target	Na+/K+-ATPase enzyme	Na+/K+-ATPase in various tissues, primarily the heart
Key Effect	Inhibition of enzyme activity, leading to increased intracellular Ca ²⁺	Increased myocardial contractility, decreased heart rate
Effective Concentration	Nanomolar to micromolar range (IC ₅₀)	Nanomolar range (ng/mL in serum)
Observed Outcomes	Decreased enzyme activity, cytotoxicity in high doses	Improved cardiac output, control of arrhythmias, potential for toxicity
Complexity	Isolated system, direct cause-and-effect	Complex physiological system with multiple interacting factors

Experimental Workflows

[Click to download full resolution via product page](#)**Caption:** Workflow for an in vitro Na⁺/K⁺-ATPase inhibition assay.



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Caption: Workflow for in vivo assessment of cardiac function.

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